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Introduction
Ammonia (NH₃) is a cornerstone of the chemical industry, primarily used in the production of

fertilizers essential for global food security. The conventional Haber-Bosch process for

ammonia synthesis is energy-intensive, operating at high temperatures and pressures, and

contributing significantly to global energy consumption and CO₂ emissions[1][2][3].

Consequently, there is a pressing need to develop more efficient catalysts that can operate

under milder conditions. Cobalt-based catalysts have emerged as a promising alternative to the

traditional iron-based catalysts. The addition of promoters, such as lanthanum (La), has been

shown to significantly enhance the catalytic activity and stability of cobalt catalysts. Lanthanum

primarily acts as a structural promoter, increasing the surface area of the active phase and

preventing the sintering of cobalt nanoparticles at high operating temperatures[1][4][5]. Recent

studies also suggest that lanthanum can have an electronic effect, quenching the magnetic

moment of cobalt to lower the activation energy for the dissociation of nitrogen molecules,

which is the rate-limiting step in ammonia synthesis[6][7].

These application notes provide detailed protocols for the synthesis, characterization, and

performance evaluation of lanthanum-doped cobalt oxide catalysts for ammonia synthesis.
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This protocol describes the synthesis of a lanthanum-promoted cobalt catalyst supported on a

mixed magnesium-lanthanum oxide, a method adapted from studies by Zybert et al. and

Ronduda et al.[1][4][5][8].

Materials:

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

Potassium carbonate (K₂CO₃) or a solution of potassium hydroxide and potassium

carbonate[8]

Distilled water

Procedure:

Prepare Precursor Solution: Dissolve stoichiometric amounts of magnesium nitrate and

lanthanum nitrate in distilled water. A typical Mg/La molar ratio is 7[8].

Precipitation:

Prepare a solution of the precipitating agent (e.g., K₂CO₃) in distilled water.

Slowly add the precipitating agent solution dropwise to the nitrate solution under vigorous

stirring at a constant temperature (e.g., 30 °C) until the pH reaches 11[8].

Aging: Age the resulting slurry at an elevated temperature (e.g., 65 °C) for 18 hours[8].

Washing and Filtering: After aging, cool the slurry to room temperature. Filter the precipitate

and wash it thoroughly with distilled water until the filtrate is at a neutral pH to remove any

remaining ions[8].

Drying: Dry the obtained solid in an oven at 120 °C overnight (approximately 18 hours)[1][8].
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Calcination of Support: Calcine the dried precipitate in static air at 450-500 °C for 18 hours to

obtain the mixed oxide support (e.g., MgO-La₂O₃)[1][8].

Cobalt Impregnation (Wet Impregnation):

Dissolve an appropriate amount of Co(NO₃)₂·6H₂O in distilled water to achieve the desired

cobalt loading (e.g., 40 wt%)[1].

Add the calcined mixed oxide support to the cobalt nitrate solution.

Stir the mixture to ensure homogeneity and leave it at room temperature overnight[1].

Final Drying and Calcination:

Remove the water using a rotary evaporator under reduced pressure[1].

Dry the resulting solid at 120 °C overnight[1].

Calcine the final product in air at 500 °C for 18 hours[1]. The resulting material is the

lanthanum-doped cobalt oxide catalyst precursor.
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Caption: Workflow for catalyst synthesis via co-precipitation and wet impregnation.
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This protocol details the procedure for activating the catalyst precursor and evaluating its

performance in ammonia synthesis in a lab-scale reactor[1][8][9].

Apparatus:

Tubular fixed-bed flow reactor

Temperature controller and furnace

Mass flow controllers for N₂, H₂, and Ar gases

Pressure regulator

Gas chromatograph (GC) or an interferometric analyzer for NH₃ concentration

measurement[1]

Procedure:

Catalyst Loading: Load a fixed amount of the catalyst precursor (e.g., 500 mg) into the

tubular reactor[1].

In-situ Reduction (Activation):

The catalyst precursor (cobalt oxide) must be reduced to metallic cobalt, which is the

active phase.

This is a critical step, often performed in multiple stages to ensure complete reduction

without damaging the catalyst structure.

A typical multi-step reduction profile involves heating the catalyst in a flow of a 3:1 H₂/N₂

mixture (e.g., 70 dm³/h) at atmospheric pressure[1][9]:

Heat to 470 °C and hold for 72 hours.

Increase temperature to 520 °C and hold for 24 hours.

Increase temperature to 550 °C and hold for 48 hours.
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(Optional) Further increase to 600 °C and hold for 72 hours[1].

Ammonia Synthesis Reaction:

After activation, cool the reactor to the desired starting reaction temperature (e.g., 370 °C).

Pressurize the system to the target pressure (e.g., 6.3 or 9.0 MPa) with the stoichiometric

H₂/N₂ (3:1) reaction mixture[1][9].

Set the total gas flow rate (e.g., 70 dm³/h).

Data Collection:

Measure the ammonia concentration in the outlet gas stream at various temperatures

(e.g., 370, 400, 430, and 470 °C)[1].

Allow the system to reach a steady state at each temperature before taking

measurements.

Calculate the ammonia synthesis rate (mmol NH₃ gcat⁻¹ h⁻¹) based on the outlet NH₃

concentration and the gas flow rate.
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Caption: Experimental workflow for catalyst activation and ammonia synthesis testing.

Proposed Mechanism of La-Doped Cobalt Catalysts
Lanthanum's promotional effect is multifaceted. Structurally, La₂O₃ provides a high surface

area and prevents the active cobalt nanoparticles from sintering, thus maintaining a high

number of active sites[4][5]. Electronically, lanthanum atoms adsorbed at the step edges of
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cobalt crystals can quench the local magnetic moment of cobalt. This spin-mediated promotion

lowers the energy barrier for the dissociation of dinitrogen (N₂), which is typically the rate-

determining step of ammonia synthesis[6][7].
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Caption: Simplified reaction pathway for ammonia synthesis on a La-Co catalyst surface.

Quantitative Data Summary
The following tables summarize key performance data for lanthanum-doped cobalt catalysts

from various studies. Direct comparison should be made with caution due to differences in

catalyst preparation and reaction conditions.

Table 1: Ammonia Synthesis Activity of Co Catalysts.
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Catalyst
Compositio
n

Promoter(s)
Pressure
(MPa)

Temperatur
e (°C)

NH₃
Synthesis
Rate (mmol
g⁻¹ h⁻¹)

Reference

Co/MgO-
La₂O₃

La 9.0 400 ~45* [1]

Ba-doped

Co/MgO-

La₂O₃

La, Ba 9.0 400 ~150* [1]

Co/CeO₂ Ce 1.0 425 3.81 [4]

Co/CeO₂ Ce, other 1.0 425 19.12 [4]

Co/Ba/La₂O₃ La, Ba 1.0 350 19.3 [10][11]

Co/Ba/La₂O₃ La, Ba 3.0 350 35.7 [10]

*Values are estimated from graphical data in the source publication.

Table 2: Physicochemical Properties and Kinetic Data.

Catalyst

Apparent
Activation
Energy (Eₐ, kJ
mol⁻¹)

Co Particle
Size (nm)

H₂ Desorption
Temp. (°C)

Reference

Co/MgO-La₂O₃ 54 - 61 - 106, 756 [1][8]

Ba-doped

Co/MgO-La₂O₃
54 - 61 - - [1]

Co/Ba/La₂O₃

(reduced at

700°C)

- ~10-20 - [10]

| Fe-based commercial catalyst | ~70 | - | - |[12] |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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